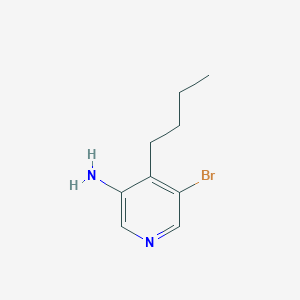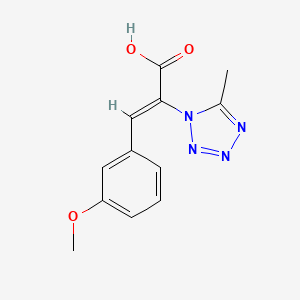
(Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid: is an organic compound characterized by the presence of a methoxyphenyl group, a methyltetrazolyl group, and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxybenzaldehyde, undergoes a condensation reaction with a suitable reagent to form the methoxyphenyl intermediate.
Introduction of the Methyltetrazolyl Group: The methoxyphenyl intermediate is then reacted with 5-methyltetrazole under specific conditions to introduce the methyltetrazolyl group.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a series of reactions, including oxidation and esterification.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the prop-2-enoic acid moiety, converting it into corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Alcohols or alkanes derived from the prop-2-enoic acid moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Drug Development:
Industry:
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic receptors, while the methyltetrazolyl group may participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
(Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid: can be compared with other compounds containing methoxyphenyl and tetrazolyl groups, such as:
Uniqueness:
- The unique combination of the methoxyphenyl, methyltetrazolyl, and prop-2-enoic acid moieties in this compound provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H12N4O3 |
|---|---|
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
(Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12N4O3/c1-8-13-14-15-16(8)11(12(17)18)7-9-4-3-5-10(6-9)19-2/h3-7H,1-2H3,(H,17,18)/b11-7- |
Clé InChI |
HAAJRTJVJZERNE-XFFZJAGNSA-N |
SMILES isomérique |
CC1=NN=NN1/C(=C\C2=CC(=CC=C2)OC)/C(=O)O |
SMILES canonique |
CC1=NN=NN1C(=CC2=CC(=CC=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


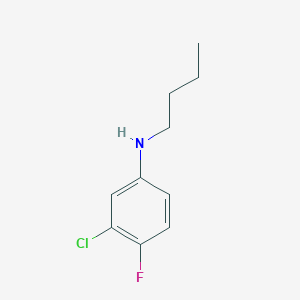

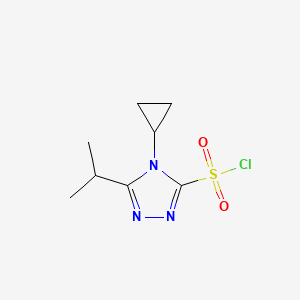
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B13241275.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)

![Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13241303.png)
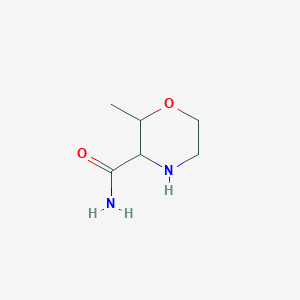
![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B13241305.png)
![N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine](/img/structure/B13241309.png)

![N-[3-(1-chloroethyl)phenyl]benzamide](/img/structure/B13241331.png)
